molecular formula C18H17NO3 B2528595 N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE CAS No. 1421483-19-3

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE

Cat. No.: B2528595
CAS No.: 1421483-19-3
M. Wt: 295.338
InChI Key: VRTIKBFHQTXBNC-UHFFFAOYSA-N
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Description

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE is a complex organic compound that features a furan ring, a naphthalene ring, and a carboxamide group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE typically involves multi-step organic reactionsThe final step involves the formation of the carboxamide group under controlled conditions, often using reagents such as carboxylic acids and amines in the presence of coupling agents like EDCI or DCC .

Industrial Production Methods: Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, with a focus on scalability, cost-effectiveness, and yield improvement. Techniques such as continuous flow synthesis and the use of automated reactors can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions: N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE has diverse applications in scientific research:

Mechanism of Action

The mechanism of action of N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE involves its interaction with molecular targets such as enzymes or receptors. The furan ring can participate in π-π interactions with aromatic residues in proteins, while the carboxamide group can form hydrogen bonds with amino acid side chains. These interactions can modulate the activity of the target proteins, leading to various biological effects .

Comparison with Similar Compounds

  • N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]BENZAMIDE
  • N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]PHENYLACETAMIDE
  • N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]TOLUAMIDE

Comparison: Compared to these similar compounds, N-[3-(FURAN-2-YL)-3-HYDROXYPROPYL]NAPHTHALENE-1-CARBOXAMIDE is unique due to the presence of the naphthalene ring, which can enhance its aromaticity and potential for π-π stacking interactions. This structural feature may contribute to its distinct biological and chemical properties .

Properties

IUPAC Name

N-[3-(furan-2-yl)-3-hydroxypropyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17NO3/c20-16(17-9-4-12-22-17)10-11-19-18(21)15-8-3-6-13-5-1-2-7-14(13)15/h1-9,12,16,20H,10-11H2,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VRTIKBFHQTXBNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)NCCC(C3=CC=CO3)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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